Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride

Catalog No.
S774458
CAS No.
12257-42-0
M.F
C14H16Cl2Rh2 8*
M. Wt
358.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichlori...

CAS Number

12257-42-0

Product Name

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride

Molecular Formula

C14H16Cl2Rh2 8*

Molecular Weight

358.1 g/mol

InChI

InChI=1S/2C7H8.2ClH.Rh/c2*1-2-7-4-3-6(1)5-7;;;/h2*1-4,6-7H,5H2;2*1H;/q;;;;+2/p-2

InChI Key

HCZNBZKRJTYNCE-UHFFFAOYSA-L

SMILES

C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Cl-].[Cl-].[Rh+2]

Canonical SMILES

C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Cl-].[Cl-].[Rh+2]

Catalysis:

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride, also known as dichlorobis(norbornadiene)dirhodium or [Rh(nbd)Cl]2, is a well-known and widely studied homogeneous catalyst. This compound finds application in various catalytic reactions, including:

  • Hydrogenation: [Rh(nbd)Cl]2 can be used to hydrogenate alkenes (compounds with carbon-carbon double bonds) to their corresponding alkanes (saturated hydrocarbons). This reaction is particularly useful in organic synthesis for selectively reducing specific functional groups.
  • Hydroformylation: This process involves the addition of a formyl group (CHO) to an alkene, ultimately leading to the formation of aldehydes or alcohols. [Rh(nbd)Cl]2 serves as a catalyst in hydroformylation reactions, enabling the production of valuable industrial chemicals.
  • Hydroboration: [Rh(nbd)Cl]2 can also catalyze the hydroboration of alkenes, which involves the addition of a boron-hydrogen bond (B-H) across the double bond. This reaction is a key step in the synthesis of various organic compounds.

Metathesis:

Beyond hydrogenation and hydroboration, [Rh(nbd)Cl]2 can also participate in metathesis reactions. These reactions involve the exchange of a group or atom between two molecules. Specifically, [Rh(nbd)Cl]2 can act as a catalyst for:

  • Olefin metathesis: This process involves the exchange of alkylidene groups (CHR=CRR') between two alkenes, leading to the formation of new alkenes with different structures. [Rh(nbd)Cl]2 finds application in polymer synthesis and the production of fine chemicals.
  • Ring-closing metathesis (RCM): This specific type of olefin metathesis involves the formation of a cyclic structure from a linear molecule. [Rh(nbd)Cl]2 is a valuable catalyst for RCM reactions, enabling the synthesis of complex organic molecules with specific ring structures.

Research Studies and Development:

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride continues to be an important research subject due to its versatility and potential for further development. Studies are ongoing to explore its applications in:

  • Development of new catalysts: Researchers are investigating modifications to the structure of [Rh(nbd)Cl]2 to improve its catalytic activity, selectivity, and efficiency for specific reactions.
  • Understanding catalytic mechanisms: Detailed studies on the reaction mechanisms of [Rh(nbd)Cl]2-catalyzed reactions provide valuable insights into the fundamental principles of catalysis and aid in the design of new and improved catalysts.
  • Exploration of new reaction pathways: Research efforts are also directed towards discovering new types of reactions that can be catalyzed by [Rh(nbd)Cl]2, potentially leading to novel synthetic methods and applications in various scientific fields.

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride, commonly referred to as the rhodium(I) chloride dimer of bicyclo[2.2.1]hepta-2,5-diene, is an organometallic compound characterized by its unique bicyclic structure and coordination with rhodium. The compound has a molecular formula of C14H16Cl2Rh2C_{14}H_{16}Cl_{2}Rh_{2} and a CAS number of 12257-42-0. It typically appears as a yellow to orange powder and has a melting point between 239°C and 241°C (decomposition) .

The rhodium(I) chloride dimer of bicyclo[2.2.1]hepta-2,5-diene is known for its catalytic properties in various organic reactions, particularly in cyclopropanation and olefin metathesis. It can undergo reactions with alkenes to form cyclopropanes through carbene intermediates, showcasing its utility in synthetic organic chemistry . Additionally, it can participate in oxidative addition reactions with halogens and other electrophiles, further expanding its reactivity profile.

The synthesis of bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride typically involves the reaction of rhodium chloride with bicyclo[2.2.1]hepta-2,5-diene under controlled conditions. Common methods include:

  • Direct Reaction: Mixing rhodium(III) chloride with bicyclo[2.2.1]hepta-2,5-diene in an inert atmosphere.
  • Solvent-Assisted Methods: Utilizing solvents such as acetone to facilitate the reaction and improve yield.

These methods allow for the formation of the desired dimeric structure while maintaining the integrity of the bicyclic framework .

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride finds applications primarily as a catalyst in organic synthesis:

  • Catalyst for Organic Reactions: It is widely used in cyclopropanation reactions and olefin metathesis.
  • Research in Organometallic Chemistry: Its unique properties make it a subject of study for developing new catalytic systems.

Additionally, its potential biological activity may open avenues for further research in pharmaceuticals .

Interaction studies involving bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride focus on its reactivity with various substrates in organic synthesis. These studies highlight how the compound interacts with alkenes and other electrophiles, often leading to the formation of complex products through various mechanistic pathways . Understanding these interactions is crucial for optimizing its use as a catalyst.

Several compounds share structural or functional similarities with bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride:

Compound NameStructure TypeNotable Features
Norbornadiene;rhodium(I) chlorideDimericSimilar dimeric structure but lacks the unique bicyclic framework
Bicyclo[3.3.0]octa-1,3-diene;rhodium(I) chlorideDimericExhibits different reactivity due to structural differences
Bicyclo[4.4.0]decane;rhodium(I) complexMonomericShows different catalytic properties compared to bicyclo[2.2.1]hepta-2,5-diene

The uniqueness of bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride lies in its specific structural arrangement which influences its reactivity and application as a catalyst in organic synthesis .

Dimeric Structure and Bridging Chloride Functions

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride, commonly known as norbornadiene rhodium(I) chloride dimer, adopts a characteristic dimeric structure with the molecular formula C₁₄H₁₆Cl₂Rh₂ and molecular weight of 460.99 g/mol [1] [2]. The complex crystallizes as mustard yellow to orange crystals with a melting point of 239-241°C [3] [7]. The fundamental structural architecture consists of two rhodium(I) centers bridged by two chloride ligands, forming a planar Rh₂Cl₂ core [35].

The bridging chloride ligands play a crucial role in maintaining the dimeric structure through asymmetric coordination to both rhodium centers [20]. X-ray crystallographic studies reveal that the bridging chloride ligands form distinct Rh-Cl bond distances, with the primary Rh-Cl bond typically measuring approximately 2.46 Å, while the secondary bridging interaction extends to approximately 2.58 Å [20]. This asymmetric bridging arrangement contributes to the overall stability of the dimeric complex while allowing for potential structural flexibility.

The Rh₂Cl₂ core maintains approximate planarity, distinguishing this complex from other rhodium diene dimers that exhibit significant dihedral angles [35]. Each rhodium center in the dimer adopts a square planar coordination geometry, consistent with the d⁸ electronic configuration of rhodium(I) [29]. The dimeric structure is further stabilized by the chelating norbornadiene ligands, which occupy two coordination sites on each rhodium center through η⁴ coordination [2] [6].

Structural ParameterValueReference
Molecular Weight460.99 g/mol [1] [2]
Melting Point239-241°C [3] [7]
Crystal ColorYellow to Orange [3] [7]
Rh-Cl (primary)~2.46 Å [20]
Rh-Cl (bridging)~2.58 Å [20]

Rhodium-Ligand Interactions

The rhodium-ligand interactions in bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride are characterized by multiple coordination modes involving both the norbornadiene ligands and the bridging chloride atoms [4] [10]. Each rhodium center forms strong coordinative bonds with the norbornadiene ligand through η⁴ coordination, where both double bonds of the bicyclic diene simultaneously interact with the metal center [16] [22].

The norbornadiene ligand coordinates to rhodium through its two double bonds in a typical η² fashion for each individual double bond, resulting in an overall η⁴ coordination mode [22]. One double bond is positioned trans to the bridging chloride while the other occupies an adjacent coordination site [22]. The carbon-carbon double bonds of the coordinated norbornadiene exhibit elongation compared to the free ligand, with typical C=C bond lengths extending from 1.34 Å in free norbornadiene to approximately 1.41-1.44 Å upon coordination [23].

The rhodium-carbon bond distances in the norbornadiene complex typically range from 2.02 to 2.15 Å, indicating strong metal-ligand interactions [10] [23]. These bond lengths are consistent with effective π-backbonding from the rhodium d-orbitals to the π* orbitals of the norbornadiene ligand [10]. The coordination geometry around each rhodium center is best described as distorted square planar, with the norbornadiene ligand occupying two coordination sites and the chloride ligands completing the coordination sphere [29].

The rhodium-phosphine interactions, when phosphine ligands are present in related complexes, typically exhibit Rh-P bond distances of approximately 2.22-2.27 Å [10] [20]. The strong trans influence of phosphine ligands can affect the relative binding strength of other ligands in the coordination sphere [10].

Electronic Configuration and Orbital Contributions

The electronic structure of bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride is dominated by the d⁸ electronic configuration of rhodium(I), which strongly favors square planar coordination geometry [29]. The rhodium atom in its +1 oxidation state possesses eight d-electrons, with the electronic configuration [Kr] 4d⁸ [9]. This electronic arrangement leads to the preferential adoption of square planar geometry to minimize electron-electron repulsions [29].

The d-orbital manifold of the rhodium(I) centers exhibits the characteristic arrangement for square planar d⁸ complexes, with the dₓ₂₋ᵧ₂ orbital remaining unoccupied while the lower-energy d-orbitals are fully populated [10]. The electronic configuration can be described as (dₓᵧ)²(dₓᵧ)²(dᵧᵤ)²(dᵤ₂)², with the dₓ₂₋ᵧ₂ orbital serving as the lowest unoccupied molecular orbital [10].

The coordination of norbornadiene involves significant π-backbonding interactions between the filled rhodium d-orbitals and the empty π* orbitals of the diene ligand [10] [27]. The π-acceptor character of norbornadiene stabilizes the lower oxidation state of rhodium and contributes to the overall stability of the complex [27]. The 18-electron rule is satisfied for each rhodium center through the coordination of the η⁴ norbornadiene ligand (contributing 4 electrons) and two chloride ligands (contributing 2 electrons each), plus the 8 d-electrons of rhodium(I) [27].

Density functional theory calculations reveal that the highest occupied molecular orbital has significant ligand character with contributions from the norbornadiene π-system, while the lowest unoccupied molecular orbital exhibits more pronounced rhodium 4d character [31]. The electronic structure analysis indicates strong metal-ligand orbital mixing, particularly involving the rhodium dₓᵧ and dᵧᵤ orbitals with the π-orbitals of the norbornadiene ligand [31].

Electronic ParameterDescriptionReference
Rhodium Oxidation State+1 [29]
d-Electron Count8 [29]
Total Electron Count18 per Rh center [27]
Coordination GeometrySquare Planar [29]
Electronic Configuration[Kr] 4d⁸ [9]

Norbornadiene Coordination Patterns

The norbornadiene ligand in bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride exhibits a distinctive η⁴ coordination pattern that is characteristic of this class of rhodium-diene complexes [2] [6]. The bicyclic structure of norbornadiene provides a rigid framework that constrains the relative orientation of the two double bonds, resulting in a bite angle that is well-suited for coordination to rhodium centers [15] [21].

The coordination of norbornadiene occurs through simultaneous interaction of both C=C double bonds with the rhodium center, with each double bond contributing two electrons to the metal coordination sphere [16]. The carbon atoms involved in coordination to rhodium exhibit slight tetrahedral distortion from planarity, with typical deviations of approximately 0.07 Å from the mean coordination plane [23]. This distortion reflects the rehybridization of the carbon atoms upon coordination from sp² toward sp³ character [23].

The norbornadiene ligand adopts a conformation that positions the bicyclic framework approximately perpendicular to the rhodium coordination plane, with dihedral angles typically around 88-90° [23]. This orientation maximizes the overlap between the norbornadiene π-orbitals and the appropriate rhodium d-orbitals for effective bonding [23]. The rigid bicyclic structure of norbornadiene prevents rotation around the metal-ligand bonds, contributing to the overall structural stability of the complex [15].

Comparative studies with other diene ligands reveal that norbornadiene exhibits particularly strong binding to rhodium centers due to its constrained geometry and appropriate electronic properties [18]. The C₂ symmetry of norbornadiene allows for symmetric coordination patterns that are favored both electronically and sterically [15] [21]. The coordination pattern remains consistent across various substituted norbornadiene derivatives, indicating the robust nature of this interaction mode [15].

Solution vs. Solid-State Structural Variations

The structural characteristics of bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride exhibit notable differences between solution and solid-state phases, reflecting the dynamic nature of metal-ligand interactions in solution [4] [33]. Nuclear magnetic resonance spectroscopy studies reveal that the dimeric structure is preserved in solution, although significant dynamic behavior is observed [4] [33].

In the solid state, X-ray crystallographic analysis confirms the presence of a stable dimeric structure with well-defined bridging chloride interactions and η⁴ coordination of norbornadiene ligands [2] [3]. The crystal structure shows minimal distortion from idealized square planar geometry around each rhodium center, with consistent bond lengths and angles [23]. The solid-state structure is stabilized by crystal packing forces and intermolecular interactions that restrict molecular motion [19].

Solution studies using variable-temperature nuclear magnetic resonance spectroscopy indicate that the bridging chloride ligands can be readily displaced by coordinating solvents such as dioxane [4]. This substitution occurs without disruption of the overall dimeric framework, suggesting that one or both bridging chlorides can be replaced while maintaining structural integrity [4]. The fluxional behavior in solution is attributed to rapid exchange processes involving the bridging chloride ligands [33].

Extended X-ray absorption fine structure and X-ray absorption near edge structure studies provide complementary information about the coordination environment in both solid and solution phases [4]. These techniques reveal that while the primary coordination sphere remains intact in solution, there is evidence for solvent coordination that can modify the secondary coordination environment [4]. The analysis suggests that the dimeric structure undergoes dynamic rearrangement in solution while preserving the essential Rh₂Cl₂ core [4].

Temperature-dependent studies show that the dynamic behavior becomes more pronounced at elevated temperatures, with activation parameters for exchange processes indicating moderate energy barriers for structural rearrangement [33]. The activation enthalpy for dynamic processes in dichloromethane solution is approximately 11.4 kcal/mol, with a negative activation entropy suggesting an ordered transition state [33].

PhaseStructural FeatureCharacteristicsReference
Solid StateDimeric StructureStable, well-defined [2] [3]
Solid StateRh-Cl BridgingFixed distances [20]
SolutionDynamic BehaviorChloride exchange [4] [33]
SolutionSolvent EffectsCoordination possible [4]
SolutionTemperature EffectsIncreased dynamics [33]

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (28.57%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12257-42-0

Dates

Modify: 2023-08-15

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